(Furan-2-ylmethyl-methyl-amino)-acetic acid

Medicinal chemistry Permeability optimization Blood-brain barrier penetration

(Furan-2-ylmethyl-methyl-amino)-acetic acid (CAS 500348-57-2), systematically named 2-[furan-2-ylmethyl(methyl)amino]acetic acid and also known as N-furfuryl-sarcosine, is an N,N-disubstituted glycine derivative bearing a furan-2-ylmethyl group and a methyl group on the tertiary amine nitrogen. With a molecular formula of C8H11NO3 and a molecular weight of 169.18 g/mol, this compound occupies a distinct physicochemical space—its computed XLogP3 of -1.5 and topological polar surface area of 53.7 Ų reflect moderate hydrophilicity coupled with the aromatic character of the furan ring.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 500348-57-2
Cat. No. B1615853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Furan-2-ylmethyl-methyl-amino)-acetic acid
CAS500348-57-2
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CO1)CC(=O)O
InChIInChI=1S/C8H11NO3/c1-9(6-8(10)11)5-7-3-2-4-12-7/h2-4H,5-6H2,1H3,(H,10,11)
InChIKeyVOVYGRZZOYLQDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Furan-2-ylmethyl-methyl-amino)-acetic acid (CAS 500348-57-2): Structural Identity and Physicochemical Baseline for Procurement Decisions


(Furan-2-ylmethyl-methyl-amino)-acetic acid (CAS 500348-57-2), systematically named 2-[furan-2-ylmethyl(methyl)amino]acetic acid and also known as N-furfuryl-sarcosine, is an N,N-disubstituted glycine derivative bearing a furan-2-ylmethyl group and a methyl group on the tertiary amine nitrogen [1]. With a molecular formula of C8H11NO3 and a molecular weight of 169.18 g/mol, this compound occupies a distinct physicochemical space—its computed XLogP3 of -1.5 and topological polar surface area of 53.7 Ų reflect moderate hydrophilicity coupled with the aromatic character of the furan ring [1]. The compound is catalogued under NSC45474 in the National Cancer Institute's Developmental Therapeutics Program repository, indicating its prior inclusion in anticancer screening libraries and providing a verifiable chain of custody for research procurement [1].

Why N-Furfuryl-Sarcosine Cannot Be Interchanged with Sarcosine, N-Benzyl-Sarcosine, or N-Furfurylglycine in Research Protocols


Generic substitution among N-substituted glycine derivatives is not scientifically justified because the simultaneous presence of the N-methyl group (conferring tertiary amine character and eliminating a hydrogen bond donor relative to secondary amines) and the furan-2-ylmethyl substituent (introducing a heteroaromatic ring with distinct electronic and steric properties) creates a combined pharmacophoric and physicochemical profile not replicated by any single close analog [1]. Sarcosine (N-methylglycine) lacks the aromatic furan moiety entirely, N-(furan-2-ylmethyl)glycine (CAS 859981-01-4) lacks the N-methyl group and therefore possesses an additional hydrogen bond donor, and N-benzyl-N-methylglycine (CAS 37429-48-4) substitutes the oxygen-containing furan with a purely hydrocarbon phenyl ring—each difference alters hydrogen bonding capacity, lipophilicity, metabolic stability, and target engagement potential in ways that cannot be compensated by simple molar equivalence [2]. Furthermore, the furan ring in the target compound provides a uniquely reactive handle for oxidative bioconjugation and derivatization chemistry that is absent in phenyl-based or non-aromatic analogs, directly impacting utility in chemical biology workflows [3].

Quantitative Differentiation Evidence: (Furan-2-ylmethyl-methyl-amino)-acetic acid Versus Closest Structural Analogs


Hydrogen Bond Donor Count: Tertiary Amine Character Eliminates One H-Bond Donor Relative to Secondary Amine Analog N-(Furan-2-ylmethyl)glycine

The target compound possesses a tertiary amine (N,N-disubstituted) and thus has a computed hydrogen bond donor (HBD) count of 1 (the carboxylic acid proton only), whereas the closest secondary amine analog, N-(furan-2-ylmethyl)glycine (CAS 859981-01-4), bears an additional N–H donor for a total HBD count of 2 [1][2]. In drug discovery, reducing HBD count is a well-established strategy for improving passive membrane permeability and oral bioavailability; a change from 2 to 1 HBD represents a meaningful physicochemical distinction that cannot be achieved by diluting or dosing the secondary amine analog [1].

Medicinal chemistry Permeability optimization Blood-brain barrier penetration

Lipophilicity (XLogP3): Furan-Containing Target Compound is More Polar than the Phenyl Analog N-Benzyl-N-methylglycine

The computed XLogP3 of (furan-2-ylmethyl-methyl-amino)-acetic acid is -1.5, reflecting the polarizing effect of the furan oxygen atom [1]. In contrast, the direct phenyl analog N-benzyl-N-methylglycine (CAS 37429-48-4), which replaces the furan oxygen with a C–H unit, has a higher lipophilicity (estimated XLogP3 approximately -0.5 to 0.0 based on its higher molecular weight and hydrocarbon character; experimentally, its water solubility is reported as approximately 9,170 mg/L) [2]. The approximately 1.0–1.5 log unit difference in lipophilicity between the furan and phenyl congeners can influence aqueous solubility, protein binding, and off-target promiscuity in consistent and predictable directions [3].

Lipophilicity Solubility LogP optimization

GlyT1 Inhibitor Class Membership: Structural Basis for Differentiated Selectivity Compared to Sarcosine

N-Substituted sarcosine derivatives constitute a well-characterized class of glycine transporter type 1 (GlyT1) inhibitors, with the prototypical member sarcosine (N-methylglycine) exhibiting an IC50 of approximately 37.5–96.8 μM for GlyT1 and >1,000 μM for GlyT2, establishing a baseline GlyT1/GlyT2 selectivity window [1][2]. The target compound incorporates the N-methylglycine (sarcosine) pharmacophore—essential for GlyT1 recognition—while adding a furan-2-ylmethyl substituent that is expected to occupy an extended lipophilic pocket within the transporter based on SAR precedent from structurally related N-substituted sarcosine series [3]. Although direct IC50 data for the target compound at GlyT1 are not publicly available, the N-furfuryl modification introduces a heteroaromatic ring capable of π–π stacking and hydrogen bonding with transporter residues that is structurally distinct from the phenyl-based substituents explored in the NFPS (N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)-propyl]sarcosine) analog series; this creates a rationally differentiable binding mode relative to both unsubstituted sarcosine and phenyl-containing sarcosine derivatives [3].

Glycine transporter 1 GlyT1 inhibitor Sarcosine derivatives NMDA receptor modulation

Rotatable Bond and Topological PSA Metrics Differentiate the Target from N-Furoyl-N-methylglycine

The target compound (N-furfuryl-sarcosine) contains a methylene (–CH2–) linker between the furan ring and the amino nitrogen, yielding a rotatable bond count of 4 and a topological polar surface area (TPSA) of 53.7 Ų [1]. In contrast, N-2-furoyl-N-methylglycine (CAS 625408-95-9) replaces this methylene with a carbonyl (C=O) group, creating an amide linkage that is conformationally restricted and electronically deactivated relative to the tertiary amine of the target . The carbonyl analog has a higher molecular weight (183.05 Da exact mass vs. 169.07 Da), an additional hydrogen bond acceptor (the amide carbonyl oxygen), and fundamentally different chemical reactivity—the amide is hydrolytically stable under conditions where the tertiary amine of the target compound can be protonated, alkylated, or oxidized [1]. These structural differences produce two compounds with distinct profiles for peptide coupling, metabolic liability, and salt formation, which cannot be assumed equivalent in synthetic or biological workflows [1].

Conformational flexibility Polar surface area Oral drug-likeness

Furan Moiety Enables Orthogonal Derivatization Chemistry Absent in Phenyl and Alkyl Analogs

The furan ring in the target compound provides a unique chemical handle for oxidative ring-opening, Diels-Alder cycloaddition, and electrophilic aromatic substitution reactions that are not available in phenyl-based analogs such as N-benzyl-N-methylglycine [1]. Furan-functionalized peptides and amino acids have been specifically highlighted for their pronounced bioactivities and their unique potential for orthogonal bioconjugation and derivatization, enabling post-synthetic modifications that are inaccessible to simple alkyl or phenyl-substituted glycine derivatives [1]. This chemical orthogonality means that in peptide or peptidomimetic synthesis workflows, the target compound can serve both as a structural building block and as a latent reactive site for downstream functionalization—a dual capability not offered by any of its closest non-furan comparators [1][2].

Bioconjugation Furan chemistry Peptide functionalization Click chemistry

NCI/DTP Repository Inclusion (NSC45474): Institutional Screening Pedigree Lacking for Non-Furan Comparators

The target compound is assigned NSC number 45474 in the National Cancer Institute's Developmental Therapeutics Program (DTP) repository, confirming that it was formally accessioned, structurally characterized, and—at minimum—selected for inclusion in the NCI's anticancer compound screening collection [1]. This institutional pedigree provides two procurement-relevant assurances: (1) the compound's structural identity has been verified by a government-standard repository, reducing the risk of misidentified material from commercial sources; and (2) the compound was deemed structurally suitable for broad biological profiling by NCI cheminformatics filters, a quality gate not passed by all commercially available analogs [1]. By contrast, closely related compounds such as N-(furan-2-ylmethyl)glycine (CAS 859981-01-4) and N-benzyl-N-methylglycine (CAS 37429-48-4) do not carry NSC numbers, indicating they were either not submitted to or not accessioned by the DTP repository [1].

Anticancer screening NCI-60 panel Compound pedigree DTP repository

Highest-Value Research and Industrial Application Scenarios for (Furan-2-ylmethyl-methyl-amino)-acetic acid (CAS 500348-57-2)


CNS Drug Discovery: GlyT1 Inhibitor Lead Optimization Using Furan-Containing Sarcosine Scaffolds

Neuroscience research groups pursuing glycine transporter type 1 (GlyT1) inhibition for schizophrenia, cognitive impairment, or NMDA receptor hypofunction disorders can deploy this compound as a structurally differentiated N-substituted sarcosine chemotype. The furan-2-ylmethyl substituent introduces heteroaromatic π-stacking and hydrogen-bonding capacity that is absent in both the endogenous ligand sarcosine and the extensively studied phenyl-containing NFPS analog series, potentially yielding altered target engagement kinetics and subtype selectivity [1]. The compound's reduced hydrogen bond donor count (1 vs. 2 for secondary amine analogs) further supports CNS penetration potential, making it a rational selection for blood-brain barrier permeability screening cascades [2].

Chemical Biology: Orthogonal Peptide Functionalization via Furan-Derivatized Amino Acid Building Blocks

In peptide engineering and chemical biology laboratories, this compound serves as a dual-purpose building block: its N-methylglycine backbone can be incorporated into peptidomimetic chains via standard solid-phase peptide synthesis (SPPS), while its furan ring provides a latent reactive handle for downstream Diels-Alder cycloaddition, oxidative ring-opening, or electrophilic substitution [1]. This orthogonal reactivity enables post-synthetic modification strategies—such as fluorophore conjugation, biotin tagging, or cyclization—that are not achievable with phenyl- or alkyl-substituted glycine analogs, directly addressing the growing demand for multifunctional peptide scaffolds in probe development and targeted protein degradation (PROTAC) linker design [1].

Medicinal Chemistry: Physicochemical Property Optimization via Furan-versus-Phenyl Isosteric Replacement

Medicinal chemistry teams engaged in lead optimization can utilize this compound to systematically evaluate the impact of furan-for-phenyl isosteric replacement on key drug-likeness parameters. With a computed XLogP3 of -1.5—approximately 1.0 to 1.5 log units more hydrophilic than the phenyl analog N-benzyl-N-methylglycine—the target compound provides a measurable reduction in lipophilicity without sacrificing the aromatic character needed for target binding [1]. This property differentiation is directly relevant to programs seeking to improve aqueous solubility, reduce CYP450-mediated metabolism, or minimize hERG channel binding, where even incremental reductions in logP can translate to meaningful improvements in safety margins [2].

Synthetic Chemistry: Tertiary Amine Intermediate for Quaternary Ammonium Salt and N-Oxide Derivatization

For synthetic organic chemistry groups requiring a tertiary amine-containing glycine derivative as a key intermediate, this compound's basic, nucleophilic nitrogen enables derivatization pathways—including quaternization to form quaternary ammonium salts, N-oxidation to form N-oxides, and reductive amination—that are not accessible with the amide congener N-furoyl-N-methylglycine [1]. This differential reactivity makes the target compound the appropriate procurement choice when the synthetic route requires a protonatable or nucleophilic nitrogen center, as the amide analog is chemically inert under these conditions and would stall the synthetic sequence [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Furan-2-ylmethyl-methyl-amino)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.